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molecular formula C8H10N2O3 B1296066 Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate CAS No. 53135-24-3

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Cat. No. B1296066
M. Wt: 182.18 g/mol
InChI Key: KTZQDIINDVWLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608204B1

Procedure details

Acetamidine hydrochloride (37.16 g, 0.39 mole) was stirred in sodium ethoxide in ethanol (73 mL of a 21% solution, 0.20 mole) for 5 minutes. Diethyl ethoxymethylenemalonate (31.5 mL, 0.15 mole) was added, and the reaction mixture was refluxed for 5 h. The reaction mixture was allowed to cool to room temperature overnight, and diluted with dichloromethane (100 mL). The solution was filtered, washing the solid cake with dichloromethane. The filtrate was concentrated at reduced pressure. The residue was dissolved in dichloromethane (150 mL) and 2.0N HCl (30 mL). The pH of the aqueous layer was 1. The organic layer was washed with water, saturated sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was dissolved in hot dichloromethane (50 mL). Ethyl acetate was added (50 mL). The product precipitated. The solution was boiled for 5 minutes, cooled to room temperature, and hexanes were added (50 mL). The resulting crystals were filtered, then washed with ethyl acetate (20 mL) followed by hexanes (50 mL) to yield the title compound (7.22 g, 27%) as off-white crystals. Rf=0.27 (silica gel, 10% isopropanol in dichloromethane).
Quantity
37.16 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
31.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:5])(=[NH:4])[CH3:3].C([O:8][CH:9]=[C:10]([C:16](OCC)=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12])C>[O-]CC.[Na+].C(O)C.ClCCl>[CH3:3][C:2]1[NH:4][C:9](=[O:8])[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:16][N:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
37.16 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
31.5 mL
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
washing the solid cake with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (150 mL)
WASH
Type
WASH
Details
The organic layer was washed with water, saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hot dichloromethane (50 mL)
ADDITION
Type
ADDITION
Details
Ethyl acetate was added (50 mL)
CUSTOM
Type
CUSTOM
Details
The product precipitated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
hexanes were added (50 mL)
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered
WASH
Type
WASH
Details
washed with ethyl acetate (20 mL)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1NC(C(=CN1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.22 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06608204B1

Procedure details

Acetamidine hydrochloride (37.16 g, 0.39 mole) was stirred in sodium ethoxide in ethanol (73 mL of a 21% solution, 0.20 mole) for 5 minutes. Diethyl ethoxymethylenemalonate (31.5 mL, 0.15 mole) was added, and the reaction mixture was refluxed for 5 h. The reaction mixture was allowed to cool to room temperature overnight, and diluted with dichloromethane (100 mL). The solution was filtered, washing the solid cake with dichloromethane. The filtrate was concentrated at reduced pressure. The residue was dissolved in dichloromethane (150 mL) and 2.0N HCl (30 mL). The pH of the aqueous layer was 1. The organic layer was washed with water, saturated sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was dissolved in hot dichloromethane (50 mL). Ethyl acetate was added (50 mL). The product precipitated. The solution was boiled for 5 minutes, cooled to room temperature, and hexanes were added (50 mL). The resulting crystals were filtered, then washed with ethyl acetate (20 mL) followed by hexanes (50 mL) to yield the title compound (7.22 g, 27%) as off-white crystals. Rf=0.27 (silica gel, 10% isopropanol in dichloromethane).
Quantity
37.16 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
31.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:5])(=[NH:4])[CH3:3].C([O:8][CH:9]=[C:10]([C:16](OCC)=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12])C>[O-]CC.[Na+].C(O)C.ClCCl>[CH3:3][C:2]1[NH:4][C:9](=[O:8])[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:16][N:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
37.16 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
31.5 mL
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
washing the solid cake with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (150 mL)
WASH
Type
WASH
Details
The organic layer was washed with water, saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hot dichloromethane (50 mL)
ADDITION
Type
ADDITION
Details
Ethyl acetate was added (50 mL)
CUSTOM
Type
CUSTOM
Details
The product precipitated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
hexanes were added (50 mL)
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered
WASH
Type
WASH
Details
washed with ethyl acetate (20 mL)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1NC(C(=CN1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.22 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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